Methyl 2-(2-formyloxazol-4-yl)acetate
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Overview
Description
“Methyl 2-(2-formyloxazol-4-yl)acetate” is a chemical compound with the CAS Number: 1554332-58-9 . It has a molecular weight of 169.14 . The IUPAC name for this compound is this compound . The physical form of this compound is oil .
Synthesis Analysis
The synthesis of oxazoline-based compounds, such as “this compound”, has been a subject of interest in synthetic organic chemistry . Various synthetic protocols of oxazolines have been developed based on the substrates involved, such as amino alcohols, carboxylic acids, carbonyl compounds, alkenes, etc .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H7NO4/c1-11-7(10)2-5-4-12-6(3-9)8-5/h3-4H,2H2,1H3 . This indicates the molecular structure of the compound.Chemical Reactions Analysis
While specific chemical reactions involving “this compound” were not found, oxazoline-based compounds are known to be involved in a variety of chemical reactions . For instance, bis-oxazolines and their derivatives were synthesized by the modular reaction between dicyanobenzenes and amino alcohols .Physical and Chemical Properties Analysis
“this compound” is an oil-like substance . It is stored at a temperature of -10 degrees .Scientific Research Applications
Synthesis and Properties
- Methyl 2-(2-formyloxazol-4-yl)acetate is utilized in the synthesis of various derivatives, including esthers of 2-(1,2,4-triazoles-3-iltio)acetic acids. These compounds have demonstrated a range of biological activities, such as analgesic, neuroleptic, diuretic, anti-inflammatory, and mild antimicrobial properties (Salionov, 2015).
Corrosion Inhibition
- This compound has been studied for its corrosion inhibition properties, particularly in preventing mild steel corrosion in acidic solutions. The findings indicate its effectiveness as a mixed-type inhibitor, highlighting its potential in material science and engineering applications (Elazhary et al., 2019).
Pharmaceutical Research
- This compound derivatives have been synthesized and evaluated for various pharmaceutical applications. These include their potential as analgesic, anti-inflammatory, and antimicrobial agents, highlighting their significance in drug development (Salgın-Gökşen et al., 2007).
Material Science
- In material science, this compound has been involved in the synthesis of polymethylated DOTA ligands, contributing to the development of lanthanide chelates with potential applications in medical imaging and other fields (Ranganathan et al., 2002).
Safety and Hazards
The safety data sheet for a similar compound, Methyl acetate, indicates that it is highly flammable and causes serious eye irritation . It may also cause drowsiness or dizziness . These hazards may also apply to “Methyl 2-(2-formyloxazol-4-yl)acetate”, but specific safety data for this compound was not found.
Properties
IUPAC Name |
methyl 2-(2-formyl-1,3-oxazol-4-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO4/c1-11-7(10)2-5-4-12-6(3-9)8-5/h3-4H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VILXWGUOGCEECZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=COC(=N1)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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